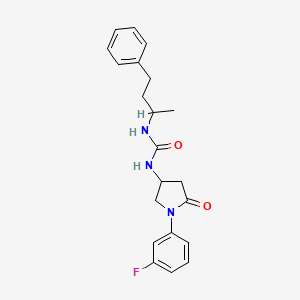

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea

Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a fluorophenyl group, and a phenylbutan-2-yl urea moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15(10-11-16-6-3-2-4-7-16)23-21(27)24-18-13-20(26)25(14-18)19-9-5-8-17(22)12-19/h2-9,12,15,18H,10-11,13-14H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJCSNYENKGBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea: Similar structure with a chlorine atom instead of fluorine.

1-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea: Contains a methyl group instead of fluorine.

Uniqueness

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Biological Activity

The compound 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 347.8 g/mol. The structure features a pyrrolidinone ring, a urea functional group, and aromatic substituents which may enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl group likely influences its binding affinity and overall reactivity. Research indicates that it may modulate the activity of certain biological pathways through these interactions.

Biological Activity Overview

The compound has shown promise in various biological assays, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways. |

| Receptor Modulation | Interaction with specific receptors that may influence cellular signaling. |

| Anticancer Activity | Preliminary studies suggest cytotoxic effects against certain cancer cell lines. |

| Neuropharmacological Effects | Possible impact on neurotransmitter systems, warranting further investigation. |

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

- Enzyme Inhibition Studies : In vitro assays have indicated that the compound may inhibit enzymes critical for metabolic regulation, potentially leading to therapeutic applications in metabolic disorders .

- Cytotoxicity Assays : Preliminary evaluations on cancer cell lines have demonstrated cytotoxic effects, suggesting that the compound may be developed as an anticancer agent .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of this compound are ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to determine its viability as a therapeutic agent.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds with structural analogs to assess their biological activity. For instance, compounds with variations in the phenyl groups exhibited differing levels of enzyme inhibition and cytotoxicity, emphasizing the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Question

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the urea moiety .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid exposure to airborne particles .

- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free amines or carbonyl compounds) .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Question

- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving fluorophenyl groups .

- Solvent optimization : Replace CH₂Cl₂ with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

What strategies validate the compound’s mechanism of action in biological systems?

Advanced Question

- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for compound activity .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to purified proteins .

- Metabolomic profiling : LC-MS-based analysis to track changes in cellular pathways (e.g., apoptosis or oxidative stress) .

How can structural modifications enhance the compound’s pharmacological profile?

Advanced Question

- Bioisosteric replacement : Substitute the 3-fluorophenyl group with a pyridyl or thienyl moiety to improve solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the pyrrolidinone ring for controlled release .

- Stereochemical tuning : Synthesize enantiomers using chiral catalysts to explore activity differences .

What are the critical parameters for reproducibility in biological assays?

Basic Question

- Cell line authentication : STR profiling to confirm identity and prevent cross-contamination .

- Standardized protocols : Adhere to guidelines (e.g., NIH Rigor and Reproducibility) for dosing, controls, and statistical analysis .

- Positive controls : Include known inhibitors/activators (e.g., Rosuvastatin for HMG-CoA reductase assays) to validate assay conditions .

How can researchers address discrepancies in spectroscopic data between batches?

Advanced Question

- Impurity profiling : Use LC-MS/MS to identify and quantify byproducts (e.g., unreacted amines or dimerized species) .

- Crystallization conditions : Adjust solvent ratios (e.g., ethanol/water) to obtain phase-pure material for consistent XRD patterns .

- Batch-to-batch NMR comparison : Overlay spectra in software (e.g., MestReNova) to detect subtle shifts caused by contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.